Tantalum(IV) carbide, with the chemical formula TaC, is a binary compound consisting of tantalum and carbon. It is classified as a carbide, a category of compounds typically formed between carbon and a more electropositive element. Tantalum(IV) carbide is recognized for its exceptional hardness, high melting point, and electrical conductivity, making it a valuable material in various industrial applications. Its CAS registry number is 12070-06-3, and it appears as a gray to black powder or crystalline solid .
The synthesis of tantalum(IV) carbide can be achieved through several methods:
The carbothermal reduction process is particularly notable for achieving complete conversion to tantalum carbide at elevated temperatures, with X-ray diffraction analysis confirming the phase transformation from tantalum oxide to tantalum carbide. The lattice parameter determined through the Nelson-Riley function was found to be approximately 4.451 Å .
Tantalum(IV) carbide has a cubic crystal structure resembling that of sodium chloride (NaCl). Its molecular weight is approximately 192.96 g/mol, with an elemental composition of about 93.78% tantalum and 6.22% carbon . The high melting point of 3880°C and boiling point of approximately 5500°C highlight its thermal stability, making it suitable for high-temperature applications .
Tantalum(IV) carbide participates in several significant chemical reactions:
The mechanism by which tantalum(IV) carbide operates in various applications primarily revolves around its hardness and thermal stability. In cutting tools, for example, the extreme hardness allows for effective machining of hard materials without significant wear. The high melting point ensures that tools maintain their integrity even in extreme conditions, enhancing their durability and performance in industrial settings .
Tantalum(IV) carbide exhibits excellent chemical resistance, particularly against acids and alkalis, although it can be oxidized at high temperatures in air. It is soluble in hydrofluoric acid and nitric acid but remains stable in most other chemical environments .
Tantalum(IV) carbide finds extensive use across various scientific and industrial fields:
Tantalum(IV) carbide (TaC) is synthesized through diverse high-temperature techniques, each offering distinct advantages in stoichiometric control, particle morphology, and scalability. The methodologies are critically compared in Table 4.
This conventional method involves solid-state reactions between Ta₂O₅ and carbon sources (e.g., carbon black, graphite, or phenolic resin) at elevated temperatures. The reaction proceeds as:Ta₂O₅ + 7C → 2TaC + 5COKey parameters include:
Table 1: Carbothermal Reduction Parameters
Parameter | Range | Impact on Product |
---|---|---|
Temperature | 1,300–1,800°C | Higher T → Lower porosity, larger grains |
Carbon Source | Graphite, phenolic resin | Resin → finer particles (0.1–3 μm) [4] |
Atmosphere | Vacuum/H₂/Inert gas | H₂ reduces Ta₂O₅ at lower T (1,500°C) |
Holding Time | 2–8 hours | Longer times → Complete reaction |
SHS utilizes exothermic reactions between tantalum and carbon powders, ignited locally to propagate a combustion wave (~2,500–3,500°C) through the reactant mixture. Critical factors include:
This innovative approach combines liquid precursors with renewable energy:
Table 2: Solar Synthesis Performance
Characteristic | Value | Analysis Technique |
---|---|---|
Particle Size | 21 nm (avg.) | TEM/SEM |
Crystallite Size | 18 nm | XRD Scherrer |
Reaction Temperature | 1,200°C | Pyrometer |
Energy Input | 250 W/cm² flux | Radiometer |
Direct reaction of elemental Ta and C under extreme conditions:
Halide-based routes enable low-temperature TaC deposition:
Table 3: Gas-Phase Reaction Parameters
Precursor | Conditions | Product | Morphology |
---|---|---|---|
Ammonium tantalum oxalate | 1,000°C, CH₄/H₂ (1%) | TaC powder | Agglomerates <10 μm [2] |
Ta-polytantaloxane/novolac | 1,400°C, Ar | Nanocrystalline TaC | Near-spherical, <30 nm [1] |
TaCl₅ + g-C₃N₄ | 1,300°C, N₂ | TaC/Ta₂CN | Nanoparticles [5] |
Table 4: Comparative Analysis of TaC Synthesis Methods
Method | Temperature Range | Particle Size | Advantages | Limitations |
---|---|---|---|---|
Carbothermal Reduction | 1,300–1,800°C | 0.1–3 μm [4] | Scalable, low-cost raw materials | Long dwell times, decarburization needed |
SHS | 2,500–3,500°C | 1–50 μm [7] | Ultra-rapid, energy-efficient | Porous products, stoichiometry control difficult |
Sol-Gel + Solar | 1,200°C | 21 nm [3] | Nanoscale particles, sustainable | Batch process, low yield |
Arc-Melting | >3,000°C | 50 nm–5 μm [8] | High-purity bulk ceramics | High energy cost, limited shapes |
Gas-Phase (Halides) | 1,000–1,400°C | 20–100 nm [1] [5] | Stoichiometric control, nanocrystalline | Precursor costs, complex synthesis |
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